S 12

Description

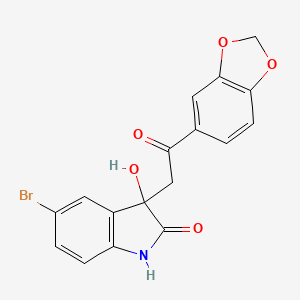

The exact mass of the compound 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO5/c18-10-2-3-12-11(6-10)17(22,16(21)19-12)7-13(20)9-1-4-14-15(5-9)24-8-23-14/h1-6,22H,7-8H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYHAKOLBICHEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=C(C=CC(=C4)Br)NC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334461 | |

| Record name | 3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258264-62-9 | |

| Record name | 3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory (s12 Sulfur Allotrope)

Cyclododecasulfur (S₁₂): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclododecasulfur (S₁₂), a fascinating allotrope of sulfur, has garnered significant interest due to its unique crown-shaped molecular structure and notable stability. Comprising a 12-membered ring of sulfur atoms, it stands out among the numerous sulfur allotropes. This technical guide provides an in-depth overview of the core properties of S₁₂, its synthesis, and potential avenues for its application, particularly within the realms of materials science and drug development. While direct applications in pharmaceuticals are still exploratory, its inherent characteristics suggest potential as a novel excipient or scaffold in advanced drug delivery systems.

Core Properties of Cyclododecasulfur (S₁₂)

Cyclododecasulfur is a pale-yellow crystalline solid that is thermodynamically the second most stable sulfur ring after octasulfur (S₈).[1] Its stability is a key attribute, resisting conversion to the more common S₈ allotrope even at elevated temperatures.[1] This stability, coupled with its distinct solubility profile, makes it a subject of ongoing research.

Quantitative Data Summary

The following table summarizes the key quantitative properties of cyclododecasulfur compiled from various experimental and computational studies.

| Property | Value | References |

| Molecular Formula | S₁₂ | |

| Molar Mass | 384.792 g/mol | |

| Appearance | Pale-yellow crystalline solid | |

| Melting Point | 145-147 °C | |

| 140-142 °C (crude), 146-148 °C (recrystallized) | ||

| Solubility | Soluble in carbon disulfide (CS₂) | |

| Practically insoluble in water | ||

| Crystal System | Orthorhombic | |

| Space Group | Pnnm | |

| Pearson Symbol | oP24 | |

| Calculated S–S Bond Length | ~2.06 Å | |

| Calculated S–S–S Bond Angle | ~108.5° |

Experimental Protocols

The synthesis and purification of cyclododecasulfur can be achieved through several methods. Below are detailed protocols for two common approaches.

Synthesis from Thermal Treatment of Elemental Sulfur

This method relies on the thermal equilibration of molten sulfur to generate various sulfur allotropes, followed by quenching and selective crystallization of S₁₂.

Methodology:

-

Heating: Heat elemental sulfur (S₈) to approximately 200 °C for 5-10 minutes in an inert atmosphere.

-

Cooling: Allow the molten sulfur to cool to a range of 140-160 °C over a period of about 15 minutes. The melt will become less viscous.

-

Quenching: Pour the molten sulfur as a thin stream into liquid nitrogen to rapidly quench the equilibrium mixture.

-

Extraction: Treat the resulting yellow powder with carbon disulfide (CS₂) to dissolve the sulfur allotropes.

-

Crystallization: Isolate cyclo-dodecasulfur by recrystallization from the CS₂ solution. This may involve the formation of an adduct which, upon drying, yields pure S₁₂.

Synthesis via Metallasulfur Derivative Oxidation

A higher-yield synthesis involves the reaction of a metallasulfur derivative with an oxidizing agent. This method offers greater control over the final product.

Methodology:

-

Reactant Preparation: Prepare a solution of a metallasulfur derivative, such as a zinc-polysulfide complex like (TMEDA)Zn(S₆), in a suitable organic solvent (e.g., dichloromethane).

-

Reaction with Oxidizing Agent: To the cooled solution (e.g., 0 °C), add a stoichiometric amount of an oxidizing agent, such as bromine (Br₂) or chlorine (Cl₂), dissolved in the same solvent.

-

Reaction Progression: Allow the reaction to proceed, which is often accompanied by an exotherm and a color change as the oxidizing agent is consumed.

-

Isolation of Crude Product: After the reaction is complete, the crude cyclododecasulfur-containing mixture can be isolated by filtration.

-

Purification: Purify the crude S₁₂ by washing with appropriate solvents (e.g., CS₂ to remove unreacted S₈) and subsequent recrystallization from a suitable solvent like benzene or toluene.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of cyclododecasulfur via the oxidation of a metallasulfur derivative.

References

Cyclo-dodecasulfur (S₁₂): A Comprehensive Technical Guide on its Stability and Thermodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo-dodecasulfur (S₁₂), a fascinating allotrope of sulfur, holds a unique position among the numerous sulfur rings due to its notable stability. This technical guide provides an in-depth analysis of the stability and thermodynamic properties of S₁₂, drawing from experimental and theoretical studies. It is designed to be a valuable resource for researchers in chemistry, materials science, and drug development who are interested in the fundamental properties and potential applications of sulfur-rich compounds. This document summarizes key quantitative data, details experimental protocols for the synthesis of S₁₂, and presents visual representations of its relationships with other sulfur allotropes and common experimental workflows.

Introduction to Sulfur Allotropes and the Significance of S₁₂

Sulfur is renowned for its chemical versatility, existing in more allotropic forms than any other element.[1] These allotropes, primarily composed of cyclic molecules (Sₙ), exhibit a wide range of molecular structures and properties. The most common and thermodynamically stable allotrope is cyclo-octasulfur (S₈), which forms the basis of rhombic and monoclinic crystalline sulfur.[2][3] However, other sulfur rings, such as S₆, S₇, and S₁₂, are also of significant scientific interest.

Cyclo-dodecasulfur (S₁₂) is a 12-membered ring of sulfur atoms. Its structure can be visualized as having sulfur atoms arranged in three parallel planes, with three atoms in the top plane, six in the middle, and three in the bottom.[2] Thermodynamically, S₁₂ is the second most stable sulfur ring after S₈.[2] This inherent stability means that S₁₂ is not merely a laboratory curiosity but is formed in many chemical reactions that produce elemental sulfur and is a constituent of liquid sulfur at all temperatures.[2]

Thermodynamic Stability of S₁₂

Qualitative and Theoretical Stability:

-

Relative Stability: S₁₂ is consistently ranked as the second most stable sulfur allotrope after S₈.[2]

-

Second-Order Energy Difference (Δ²E): Theoretical calculations have shown that S₁₂ possesses a strongly positive second-order energy difference (Δ²E).[3][4] This parameter is a quantitative measure of a molecule's stability and its resistance to gaining or losing an atom, indicating a favorable energy state.[3]

-

Presence in Melts: The presence of S₁₂ in equilibrated sulfur melts across a wide range of temperatures further underscores its thermodynamic stability.

Calculated Thermodynamic Parameters:

Based on a linear relationship derived from the analysis of various sulfur rings, the standard entropy (S⁰₂₉₈) and molar heat capacity (Cₚ(298 K)) of S₁₂ can be estimated.[5]

S⁰₂₉₈ = 35.16n + 147.0 (in J·mol⁻¹·K⁻¹) Cₚ(298 K) = 21.00n - 11.7 (in J·mol⁻¹·K⁻¹)

where n = number of sulfur atoms.

For S₁₂ (n=12), the estimated values are:

-

Standard Entropy (S⁰₂₉₈): 568.92 J·mol⁻¹·K⁻¹

-

Molar Heat Capacity (Cₚ(298 K)): 240.3 J·mol⁻¹·K⁻¹

Data Presentation: Physical and Thermodynamic Properties of Sulfur Allotropes

| Property | S₈ (α-Sulfur) | S₁₂ (Cyclo-dodecasulfur) |

| Molar Mass ( g/mol ) | 256.52 | 384.78 |

| Appearance | Yellow solid | Pale-yellow solid |

| Crystal System | Orthorhombic | Orthorhombic |

| Density (g/cm³) | 2.07 | 2.036 |

| Melting Point (°C) | 115.2 | 146-148 |

| Standard Entropy (S⁰₂₉₈) (J·mol⁻¹·K⁻¹) | ~256.4 | 568.92 (estimated)[5] |

| Molar Heat Capacity (Cₚ(298 K)) (J·mol⁻¹·K⁻¹) | ~181.3 | 240.3 (estimated)[5] |

| Relative Thermodynamic Stability | Most Stable | Second Most Stable[2] |

Experimental Protocols for the Synthesis of S₁₂

Several methods have been developed for the synthesis of cyclo-dodecasulfur, ranging from the quenching of molten sulfur to more complex organometallic routes.

Synthesis from Molten Sulfur

This method relies on the equilibrium between different sulfur allotropes in the liquid state.

Protocol:

-

Heating: Place elemental sulfur (S₈) in a suitable reaction vessel and heat it to approximately 200 °C for 5-10 minutes. This allows for the formation of various sulfur rings, including S₁₂, in the melt.

-

Cooling: Allow the molten sulfur to cool to a temperature between 140-160 °C over a period of about 15 minutes. The melt will become less viscous during this stage.

-

Quenching: Pour the molten sulfur in a thin stream into a Dewar flask containing liquid nitrogen. This rapid quenching freezes the equilibrium, trapping the S₁₂ allotrope in the solidified sulfur mixture.

-

Extraction: Transfer the resulting yellow powder to a flask and add cold carbon disulfide (CS₂). Stir the mixture to dissolve the smaller sulfur rings, including S₁₂.

-

Filtration: Filter the solution to remove any insoluble polymeric sulfur.

-

Crystallization: Concentrate the filtrate and cool it to induce the crystallization of S₁₂.

-

Isolation: Collect the S₁₂ crystals by filtration and dry them under vacuum. Recrystallization from benzene can be performed for further purification.

Synthesis via Dichlorosulfane and Polysulfane Reaction

This method provides a more direct chemical route to S₁₂.

Protocol:

-

Reactant Preparation: Prepare separate solutions of dichlorotetrasulfane (S₄Cl₂) in carbon disulfide (CS₂) and octasulfane (H₂S₈) in carbon disulfide.

-

Reaction Setup: In a reaction vessel, prepare a mixture of diethyl ether and carbon disulfide.

-

Slow Addition: Over a period of approximately 25 hours, add the S₄Cl₂ and H₂S₈ solutions dropwise and simultaneously to the ether/CS₂ mixture.

-

Crystallization and Filtration: Crude S₁₂ crystals will precipitate from the reaction mixture. Periodically, pause the addition and filter off the crystals.

-

Purification: Redissolve the crude S₁₂ in warm carbon disulfide (around 40 °C), concentrate the solution, and allow it to recrystallize. A final recrystallization from benzene will yield pure S₁₂.

Synthesis Using a Metallasulfur Derivative

This recently developed method offers a high-yield pathway to S₁₂.

Protocol:

-

Reactant Preparation: Synthesize the metallasulfur derivative, such as (TMEDA)Zn(S₆) (where TMEDA is tetramethylethylenediamine).

-

Reaction: In a suitable solvent, react the metallasulfur derivative with an oxidizing agent, for example, bromine (Br₂). The reaction is typically carried out at temperatures ranging from -10 °C to 40 °C.

-

Isolation: The S₁₂-containing reaction mixture is then subjected to a series of isolation and purification steps which may include dissolving, heating, drying, acid treatment, solvent washing, and crystallization to isolate the pure cyclododecasulfur.

Visualizations

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between common sulfur allotropes and the position of S₁₂ in terms of stability and formation pathways.

Caption: Relative stability and transformation pathways of sulfur allotropes.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the synthesis and characterization of S₁₂ from molten sulfur.

Caption: Experimental workflow for S₁₂ synthesis and characterization.

Conclusion

Cyclo-dodecasulfur (S₁₂) is a significant allotrope of sulfur with notable thermodynamic stability, second only to the ubiquitous S₈. This stability makes it an accessible and interesting target for synthesis and further study. The experimental protocols detailed in this guide provide clear pathways for its preparation, enabling further research into its chemical reactivity and potential applications. The provided visualizations offer a concise overview of its relationship with other sulfur allotropes and a practical guide to its synthesis. This comprehensive guide serves as a foundational resource for scientists and researchers, facilitating a deeper understanding of the fascinating world of sulfur chemistry.

References

An In-depth Guide to the Discovery and History of Sulfur Allotropes

Authored for Researchers, Scientists, and Drug Development Professionals

Sulfur, an element known since antiquity as "brimstone," possesses a chemical versatility that is nearly unmatched among the elements, second only to carbon in its allotropic diversity.[1] This complexity stems from the stability of S-S single bonds and the variability in bond lengths and angles, allowing for the formation of numerous molecular structures.[2] This guide provides a technical overview of the historical discoveries, quantitative properties, and key experimental protocols related to the principal allotropes of sulfur.

A Historical Chronicle of Discovery

The scientific journey to understand sulfur's multifaceted nature began with its formal recognition as an element and progressed through centuries of meticulous observation and experimentation.

-

Ancient Knowledge: Sulfur in its native form was known to ancient civilizations and is mentioned in historical texts like the Bible.[3][4] It was used for fumigation, bleaching, and in early pyrotechnic mixtures like gunpowder.[3][4]

-

Elemental Recognition (1777): While used by alchemists for centuries, it was Antoine Lavoisier who, in 1777, convincingly demonstrated that sulfur was an element, not a compound.[3][5]

-

Discovery of Dimorphism (Early 19th Century): The concept of allotropy for sulfur began to take shape with the identification of its two primary crystalline forms.

-

Rhombic Sulfur (α-S₈): This stable form at room temperature was the first to be well-characterized. Crystals are formed by evaporating a solution of sulfur in carbon disulfide (CS₂).[6]

-

Monoclinic Sulfur (β-S₈): In 1823, Eilhard Mitscherlich discovered that sulfur could exist in a second crystalline form. This allotrope is stable above 95.3°C and forms as needle-shaped crystals when molten sulfur is slowly cooled.[7][8] The temperature at which these two forms are in equilibrium (95.3°C or 369 K) is known as the transition temperature.[6][8]

-

-

Amorphous and Polymeric Forms (19th Century):

-

Plastic Sulfur (γ-S): This amorphous form is created by rapidly quenching molten sulfur (heated above 160°C) in cold water.[6][9] The result is a rubber-like, elastic substance composed of long, helical chains of sulfur atoms.[10][11] This form is metastable and will gradually revert to the more stable rhombic form.[10]

-

Nacreous Sulfur (γ-S₈): First prepared by F.W. Muthmann in 1890, this allotrope consists of S₈ rings like its alpha and beta counterparts but differs in its crystal packing.[1][7] It can be prepared by slowly cooling molten sulfur that has been heated above 150°C.[7]

-

-

Modern Discoveries of Cyclic Allotropes (20th Century): The 20th century saw the synthesis and characterization of a wide array of cyclic sulfur allotropes with varying ring sizes.

-

Cyclohexasulfur (S₆): This orange-red, rhombohedral crystal was first prepared by M. R. Engel in 1891.[1] Its "chair" conformation is reminiscent of cyclohexane.[1][7]

-

Other Rings (S₇, S₉-S₂₀): Advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) have been instrumental in identifying a plethora of other sulfur rings.[1] For instance, S₇ gives elemental sulfur its characteristic yellow color, as pure S₈ is actually a pale greenish-yellow.[11] The synthesis of larger rings, such as S₁₂ and S₁₈, has also been achieved.[10][12]

-

Quantitative Data of Major Sulfur Allotropes

The distinct physical properties of sulfur allotropes are a direct consequence of their different molecular and crystalline structures.

| Allotrope | Common Name(s) | Formula | Crystal System | Density (g/cm³) | Melting Point (°C) | Transition Temp. (°C) | Appearance |

| α-Sulfur | Rhombic Sulfur | S₈ | Orthorhombic | 2.06 - 2.07[6][13] | 115.2[10] | 95.3 (to β-form)[7][10] | Pale yellow, brittle solid[14] |

| β-Sulfur | Monoclinic Sulfur | S₈ | Monoclinic | 1.98[9][15] | 119.6[1] | 95.3 (to α-form)[7][10] | Yellow, waxy, needle-like crystals[9][14] |

| γ-Sulfur | Nacreous Sulfur | S₈ | Monoclinic | >2.07[7] | ~120[7] | N/A | Pale yellow, nacreous needles[1][7] |

| Amorphous Sulfur | Plastic Sulfur | Sₙ | Amorphous | 1.92[9] | No sharp m.p.[9] | N/A | Brownish, elastic, rubber-like[9][10] |

| Cyclohexasulfur | Engel's Sulfur | S₆ | Rhombohedral | 2.21 | Decomposes | N/A | Orange-red crystals[1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of specific sulfur allotropes.

Protocol 1: Synthesis of Monoclinic Sulfur (β-S₈)

Objective: To prepare crystalline monoclinic sulfur from rhombic sulfur.

Methodology: This procedure relies on the principle that β-sulfur is the stable crystalline form above 95.3°C.

-

Melting: Place a sample of powdered rhombic sulfur into a ceramic crucible or dish. Heat the sulfur gently and slowly until it completely melts into a mobile, amber-colored liquid (λ-sulfur), which occurs around 115-120°C.[6][16]

-

Cooling and Crystallization: Remove the heat source and allow the molten sulfur to cool slowly. A solid crust will begin to form on the surface, growing from the cooler edges toward the center.[6][15]

-

Isolation: Once the crust has covered most of the surface but the interior is still molten, carefully pierce the crust in two places. Pour out the remaining liquid sulfur.[6][15]

-

Observation: Upon removing the crust, the underside will be covered with long, needle-shaped, transparent crystals of monoclinic (β) sulfur.[6][9] These crystals are only stable for a few hours at room temperature before they revert to the opaque, rhombic (α) form.[10]

Protocol 2: Preparation of Plastic Sulfur (Amorphous γ-S)

Objective: To prepare amorphous, polymeric sulfur by rapid quenching.

Methodology: This process involves heating sulfur to a temperature where S₈ rings break and form long polymer chains (μ-sulfur), then "freezing" this structure by rapid cooling.

-

Heating to Polymerization: Heat powdered rhombic sulfur in a beaker or test tube. The sulfur will first melt into a mobile yellow liquid (λ-sulfur).[13]

-

Viscosity Change: Continue heating strongly. Above 160°C, the S₈ rings begin to break and polymerize, causing the liquid to darken to a reddish-brown and become extremely viscous.[16] At its peak viscosity (around 180°C), the container can be inverted without the sulfur flowing out.[16]

-

Quenching: Heat further until the liquid becomes less viscous again (above 200°C) and then quickly pour the hot, dark liquid in a thin stream into a beaker of cold water.[10][16]

-

Result: The sulfur will solidify into rubber-like, elastic brown ribbons.[9][10] This is plastic sulfur. It is initially soft and can be stretched, demonstrating its polymeric nature.[16] Over time (hours to days), it will become hard and brittle as it reverts to the stable α-S₈ crystalline form.[10]

Visualized Relationships and Workflows

Phase Transitions of Sulfur

The relationship between the primary allotropes of sulfur is fundamentally governed by temperature at atmospheric pressure. The following diagram illustrates these phase transitions.

Caption: Phase transitions of sulfur at atmospheric pressure.

Experimental Workflow for β-Sulfur Synthesis

The preparation of monoclinic sulfur follows a clear, sequential workflow based on controlled heating and cooling.

Caption: Workflow for the synthesis of monoclinic β-Sulfur.

References

- 1. Allotropes of sulfur - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Sulfur - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 5. sciencestruck.com [sciencestruck.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Allotropes of Sulfur: Types, Uses & FAQs [allen.in]

- 10. Sulfur - Wikipedia [en.wikipedia.org]

- 11. web.mit.edu [web.mit.edu]

- 12. WO2017151578A1 - Method for the manufacture of cyclododecasulfur - Google Patents [patents.google.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. Plastic Sulfur [chemedx.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Electronic Configuration of the S₁₂ Sulfur Molecule

Abstract

Elemental sulfur is renowned for its chemical complexity, existing in numerous allotropic forms. Among these, the cyclododecasulfur (S₁₂) molecule is a significant, relatively stable ring structure. A thorough understanding of its electronic configuration is crucial for predicting its reactivity and potential applications. This guide provides a comprehensive overview of the molecular structure, electronic properties, and characterization of the S₁₂ molecule, synthesizing data from computational and experimental studies.

Molecular Structure and Stability

The S₁₂ molecule is a cyclic allotrope of sulfur, second in thermodynamic stability only to the well-known S₈ crown.[1] Computational studies, utilizing ab initio evolutionary algorithms, have predicted the optimal atomic structures of sulfur molecules. These calculations confirm that for sulfur molecules with five or more atoms, stable structures are closed helical rings. The S₁₂ molecule adopts a puckered ring conformation with D₃d symmetry. Its structure can be visualized as having sulfur atoms arranged in three parallel planes: three atoms in the top plane, six in the middle, and three in the bottom.[1]

The stability of sulfur allotropes, including S₁₂, is evaluated based on several criteria, such as the second-order energy difference (Δ₂E), fragmentation energy, and the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap. S₁₂, along with S₆ and S₈, exhibits a strongly positive Δ₂E, indicating significant stability.

Table 1: Calculated Structural and Stability Parameters for S₁₂

| Parameter | Value | Reference |

| Symmetry | D₃d | N/A |

| S-S-S Bond Angle | 108.5° | |

| HOMO-LUMO Gap | ~4.0 eV (estimated from graphical data) |

Electronic Configuration and Molecular Orbitals

The electronic configuration of the S₁₂ molecule arises from the combination of the atomic orbitals of its twelve sulfur atoms. Each sulfur atom in the ring has a ground-state electron configuration of [Ne] 3s²3p⁴. In the S₁₂ ring, each sulfur atom forms two single covalent bonds (σ-bonds) with its neighbors and possesses two lone pairs of non-bonding electrons (n-electrons).

The valence molecular orbitals (MOs) of S₁₂ are formed from the linear combination of the 3s and 3p atomic orbitals of the constituent sulfur atoms. The bonding is primarily due to the overlap of the 3p orbitals, leading to a set of σ bonding and σ* antibonding molecular orbitals that constitute the framework of the ring.

-

Highest Occupied Molecular Orbitals (HOMO): The HOMOs of S₁₂ are primarily composed of the non-bonding 3p orbitals (lone pairs) of the sulfur atoms. These orbitals have significant n-electron character.

-

Lowest Unoccupied Molecular Orbitals (LUMO): The LUMOs are the corresponding antibonding σ* orbitals associated with the S-S single bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and electronic properties. A wide HOMO-LUMO gap, as seen in S₁₂, is indicative of a closed-shell electronic structure and relatively high chemical inertness. The calculated HOMO-LUMO gap for an isolated S₁₂ molecule is among the highest for sulfur allotropes, contributing to its stability.

Spectroscopic Characterization and Electronic Transitions

Spectroscopic techniques are essential for characterizing the structure and electronic properties of S₁₂.

UV-Visible Absorption Spectroscopy

The absorption of ultraviolet or visible radiation by a molecule corresponds to the excitation of its outer electrons from the ground state to an excited state.[2] For S₁₂, which does not have π-electrons, the electronic transitions in the near-UV region are attributed to:

-

n → σ* transitions: Promotion of a non-bonding (lone pair) electron to an antibonding σ* orbital. These are typically lower in energy than σ → σ* transitions.

-

σ → σ* transitions: Excitation of an electron from a bonding σ orbital to an antibonding σ* orbital.

Larger sulfur rings, including S₁₂, are known to absorb light in the near-UV region, with a tail extending into the visible spectrum, which accounts for their pale-yellow color.[3]

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules. The Raman spectrum of S₁₂ provides a unique fingerprint corresponding to the vibrations of its twelve sulfur atoms. The primary vibrational modes observed are:

-

S-S Stretching Modes: Vibrations involving the stretching and compression of the sulfur-sulfur bonds.

-

S-S-S Bending Modes: Vibrations involving changes in the angles between adjacent sulfur-sulfur bonds.

The infrared and Raman spectra of solid cyclododecasulfur have been reported, and these data have been used to calculate force constants for the molecule.[4]

Table 2: Spectroscopic Characterization of S₁₂

| Spectroscopic Technique | Information Obtained | Expected Spectral Region/Features | Reference |

| UV-Visible Spectroscopy | Electronic Transitions (n → σ, σ → σ) | Near-UV absorption | [3] |

| Raman Spectroscopy | Molecular Vibrations (S-S stretching, S-S-S bending) | Characteristic peaks for S₁₂ ring structure | [4] |

Experimental Protocols

Synthesis of Cyclododecasulfur (S₁₂)

Several methods have been developed for the synthesis of S₁₂.

-

Method 1: Reaction of Dichlorosulfanes with Polysulfanes This method involves the kinetically controlled reaction of a dichlorosulfane with a polysulfane. For example, the dropwise addition of a solution of S₄Cl₂ in CS₂ to a solution of H₂S₈ in CS₂ over several hours can produce crude S₁₂ crystals. The product is then purified by recrystallization from CS₂ and benzene.

-

Method 2: Quenching of Molten Sulfur This protocol involves heating elemental sulfur (S₈) to approximately 200°C for a short period (5-10 minutes) to allow for the formation of other sulfur allotropes in the melt. The melt is then cooled to 140-160°C and subsequently quenched by pouring it into liquid nitrogen. The resulting solid mixture contains S₁₂, which can be isolated through a series of extractions and recrystallizations from cold carbon disulfide.

Spectroscopic Analysis

-

UV-Visible Spectroscopy: A solution of purified S₁₂ in a suitable solvent (e.g., cyclohexane, carbon disulfide) is prepared. The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-800 nm. The solvent is used as a reference.

-

Raman Spectroscopy: A solid sample of purified S₁₂ is placed on a microscope slide. A Raman spectrometer equipped with a laser of a specific wavelength (e.g., 532 nm or 785 nm) is used to irradiate the sample. The scattered light is collected and analyzed to obtain the Raman spectrum, showing the characteristic vibrational modes of the S₁₂ ring.

Computational Protocols

The electronic structure and properties of the S₁₂ molecule are investigated using computational quantum chemistry methods.

-

Ab initio Methods: These "first-principles" calculations solve the Schrödinger equation without empirical data. Methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) can be used to optimize the geometry and calculate the molecular orbital energies of S₁₂.

-

Density Functional Theory (DFT): DFT is a widely used computational method that calculates the electronic structure based on the electron density. Functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-31G*), are employed to predict the geometry, vibrational frequencies (for comparison with Raman spectra), and electronic properties like the HOMO-LUMO gap of S₁₂. The use of evolutionary algorithms, such as USPEX, combined with ab initio calculations has been particularly successful in predicting the stable structures of various sulfur allotropes.

Logical Workflow and Relationships

There are no known biological signaling pathways involving the S₁₂ molecule. Its study is primarily in the realm of inorganic and materials chemistry. The logical workflow for the investigation of S₁₂ is depicted below.

Conclusion

The S₁₂ molecule represents a fascinating and stable allotrope of sulfur. Its electronic configuration is characterized by a framework of S-S σ-bonds and lone pairs on each sulfur atom, leading to a large HOMO-LUMO gap that underpins its chemical stability. The combination of spectroscopic characterization, particularly UV-Vis and Raman spectroscopy, with high-level computational methods like DFT, provides a detailed and consistent picture of the electronic structure of cyclododecasulfur. This foundational knowledge is essential for exploring the chemistry and potential applications of this and other large-ring sulfur allotropes.

References

Theoretical Studies on S12 Sulfur Clusters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the S12 sulfur cluster, a significant allotrope of sulfur. Cyclododecasulfur (S12) is the second most thermodynamically stable sulfur ring after cyclooctasulfur (S8) and is a notable component of liquid sulfur at various temperatures. This document summarizes key findings on its structure, stability, and vibrational properties, presenting quantitative data from computational and experimental sources. It also details the methodologies employed in its synthesis and characterization, offering a valuable resource for researchers in chemistry, materials science, and related fields.

Molecular Structure and Stability

The S12 molecule adopts a highly symmetrical, puckered ring structure. Theoretical and experimental studies have elucidated its unique conformation, often described as having its twelve sulfur atoms arranged in three parallel planes in a 3-6-3 configuration. This arrangement contributes to its significant stability compared to other sulfur allotropes.

Theoretical Geometrical Parameters

Computational studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have provided detailed insights into the geometry of the S12 molecule. These theoretical models are in close agreement with experimental data obtained from X-ray crystallography. Below is a summary of key geometrical parameters from a representative theoretical study.

| Parameter | Calculated Value | Experimental Value |

| S-S Bond Length (Å) | 2.06 | 2.04 - 2.06 |

| S-S-S Bond Angle (°) | 108.51 | ~108 |

| S-S-S-S Dihedral Angle (°) | Not explicitly found in search results | Not explicitly found in search results |

Note: Experimental values are derived from X-ray crystallography data. Calculated values are from ab initio evolutionary algorithm predictions.

The calculated bond angle of 108.51° is very close to the ideal tetrahedral angle, which is a contributing factor to the molecule's stability.

Relative Stability

Theoretical calculations have been instrumental in understanding the relative stabilities of various sulfur allotropes. The stability of sulfur molecules can be evaluated using criteria such as the second-order energy difference (Δ2E), fragmentation energy, and the HOMO-LUMO gap. Studies have shown that S8 possesses the highest Δ2E, making it the most common and stable allotrope. S12, along with S6, also exhibits a strongly positive Δ2E, indicating its significant stability.

Experimental Protocols

Synthesis of Cyclododecasulfur (S12)

Several methods have been developed for the synthesis of S12. One common approach involves the reaction of titanocene pentasulfide with sulfuryl chloride. While this reaction primarily yields S10, S12 is a significant byproduct.

A more direct synthesis involves the metathesis of dichlorosulfides with polysulfanes, which generates hydrogen chloride as a byproduct:

Cl2Sx + H2Sy → S12 + 2HCl (where x + y = 12)

Another preparative scale method involves the fractional extraction, crystallization, flotation, and precipitation of quenched sulfur melts.

Characterization Methods

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of S12. The process involves the following general steps:

-

Crystal Growth: High-quality single crystals of S12 are grown from a suitable solvent, such as carbon disulfide, through slow evaporation.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions and thermal parameters are then refined to achieve the best fit between the calculated and observed diffraction patterns.

Vibrational spectroscopy provides valuable information about the bonding and symmetry of the S12 molecule.

-

Raman Spectroscopy: A sample of crystalline S12 is irradiated with a monochromatic laser source. The scattered light is collected and analyzed to obtain the Raman spectrum, which reveals the vibrational modes of the molecule.

-

Infrared (IR) Spectroscopy: A sample of S12 is exposed to infrared radiation. The absorption of specific frequencies of IR radiation, corresponding to the vibrational modes of the molecule, is measured to generate the IR spectrum.

Vibrational Properties

The vibrational spectra of S12 have been studied both experimentally and theoretically. The calculated vibrational frequencies from computational models show good agreement with the experimental data from Raman and IR spectroscopy, aiding in the assignment of the observed spectral bands to specific molecular vibrations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| S-S Stretching | Data not available in search results | Data not available in search results |

| S-S-S Bending | Data not available in search results | Data not available in search results |

Note: Specific frequency values from comprehensive theoretical and experimental studies were not available in the provided search results. A detailed comparative table would require access to dedicated spectroscopic and computational chemistry literature.

Computational Workflow and Relationships

The theoretical investigation of sulfur clusters like S12 typically follows a structured workflow. This process, along with the energetic relationship between common sulfur allotropes, can be visualized to provide a clearer understanding of the research landscape.

Caption: A typical workflow for the computational study of S12 sulfur clusters.

Caption: Relative thermodynamic stability of common sulfur allotropes.

Spectroscopic Signature of Cyclododecasulfur (S12): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of cyclododecasulfur (S₁₂), a fascinating allotrope of sulfur. Comprising a 12-membered ring of sulfur atoms, S₁₂ exhibits unique spectral characteristics that are crucial for its identification and characterization in various chemical and pharmaceutical contexts. This document summarizes the key quantitative spectroscopic data, details relevant experimental protocols, and provides visualizations of experimental workflows and the relationships between different spectroscopic techniques.

Spectroscopic Data

The spectroscopic signature of S₁₂ is primarily defined by its vibrational (Raman and Infrared) and electronic (UV-Visible) spectra. Due to the inherent challenges associated with ³³S Nuclear Magnetic Resonance (NMR) spectroscopy, including the low natural abundance and quadrupolar nature of the ³³S isotope, there is a lack of reported NMR data for S₁₂.[1][2]

Vibrational Spectroscopy

The vibrational spectra of S₁₂ have been extensively studied, primarily through the work of Professor Ralf Steudel and his research group.[3][4][5] These techniques probe the vibrational modes of the S-S bonds within the S₁₂ ring, providing a unique fingerprint for its identification.

Table 1: Summary of Vibrational Spectroscopic Data for S₁₂

| Spectroscopic Technique | Key Spectral Regions and Observations | Reference |

| Raman Spectroscopy | Characteristic strong scattering peaks corresponding to S-S stretching and bending modes. The spectra are useful for distinguishing S₁₂ from other sulfur allotropes. | [4][5] |

| Infrared (IR) Spectroscopy | Shows absorption bands related to the vibrational modes of the S₁₂ ring. The IR spectra complement the Raman data for a comprehensive vibrational analysis. | [6][7][8] |

Electronic Spectroscopy

The electronic absorption spectrum of S₁₂ in the ultraviolet-visible (UV-Vis) region provides information about the electronic transitions within the molecule.

Table 2: UV-Visible Absorption Data for S₁₂

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) | Reference |

| Methanol | 200 - 360 | The extinction coefficients at 254 nm increase with increasing ring size. The lowest-energy absorption maximum shifts to the red with an increasing number of atoms in the molecule. | [9] |

| Methylcyclohexane | 200 - 360 | As above. | [9] |

Experimental Protocols

The synthesis of cyclododecasulfur is a critical step for its characterization and potential applications. Several methods have been developed for its preparation, with one common approach involving the reaction of sulfanes with chlorosulfanes.[10]

Synthesis of Cyclododecasulfur (S₁₂)

The following protocol is based on the method described by Schmidt and Wilhelm, which involves the reaction of dichlorodisulfane (S₂Cl₂) with a polysulfane.[10]

Materials:

-

Dichlorodisulfane (S₂Cl₂)

-

Polysulfane (e.g., H₂Sₙ)

-

Carbon disulfide (CS₂)

-

Diethyl ether

Procedure:

-

Prepare separate solutions of dichlorodisulfane in carbon disulfide and the chosen polysulfane in carbon disulfide.

-

Slowly and simultaneously add both solutions dropwise to a larger volume of a mixture of diethyl ether and carbon disulfide over an extended period (e.g., 25 hours) with constant stirring at a controlled temperature.

-

Allow the reaction mixture to stand for several hours (e.g., 12 hours) to facilitate the precipitation of crude S₁₂ crystals.

-

Filter the crude product from the reaction mixture.

-

Purify the crude S₁₂ by recrystallization. This can be achieved by dissolving the solid in warm carbon disulfide (around 40 °C) and then allowing the solvent to evaporate slowly, leading to the formation of purer S₁₂ crystals. A final recrystallization from benzene can yield a product with a higher melting point.[10]

Signaling Pathways

Based on the current scientific literature, cyclododecasulfur (S₁₂) is not known to be involved in any biological signaling pathways. Its primary area of interest is in fundamental chemistry and materials science due to its unique cyclic structure.

Visualization of Spectroscopic Characterization

The characterization of S₁₂ relies on a combination of spectroscopic techniques to elucidate its structure and properties. The following diagram illustrates the logical relationship between the synthesis of S₁₂ and its subsequent spectroscopic analysis.

References

- 1. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. sulfur-research.de [sulfur-research.de]

- 4. pen-physik.de [pen-physik.de]

- 5. tandfonline.com [tandfonline.com]

- 6. Laboratory infrared spectra and fragmentation chemistry of sulfur allotropes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. WO2017151578A1 - Method for the manufacture of cyclododecasulfur - Google Patents [patents.google.com]

Cyclo-dodecasulfur (S₁₂): A Technical Guide to its Phase Transitions and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elemental sulfur is renowned for its remarkable allotropic diversity, with the crown-shaped cyclo-octasulfur (S₈) being the most stable and well-known form. Among the larger sulfur rings, cyclo-dodecasulfur (S₁₂), a pale-yellow solid, stands out due to its relatively high stability, second only to S₈. This technical guide provides a comprehensive overview of the current scientific understanding of S₁₂ sulfur, with a focus on its phase transitions, detailed experimental protocols for its synthesis, and a discussion of its potential relevance in a broader chemical and biological context. While direct evidence of S₁₂ involvement in biological signaling pathways is currently lacking, its unique structure and reactivity, along with the established bioactivity of other sulfur forms like nanoparticles, suggest that novel sulfur allotropes may hold untapped potential in materials science and drug development.

Physicochemical Properties and Phase Transitions of S₁₂

Quantitative data on the thermodynamic properties of S₁₂ are sparse in the available scientific literature. However, key known values are summarized below.

| Property | Value | Notes |

| Molecular Formula | S₁₂ | Twelve sulfur atoms in a cyclic arrangement. |

| Molar Mass | 384.792 g/mol | |

| Appearance | Pale-yellow solid | |

| Melting Point | 145 - 147 °C | Decomposes at higher temperatures. |

| Enthalpy of Fusion | Not available | |

| Specific Heat Capacity | Not available | |

| Gibbs Free Energy of Formation | Not available |

The phase behavior of S₁₂ is not as well-characterized as that of S₈. While a detailed pressure-temperature phase diagram specific to S₁₂ has not been established, its melting point indicates a transition from a solid to a liquid state. It is important to note that upon heating, sulfur allotropes can undergo complex interconversions and polymerization. The thermal stability of S₁₂ is a key area for further research, and techniques such as Differential Scanning Calorimetry (DSC) would be instrumental in elucidating its phase transitions and thermal decomposition pathways.

Experimental Protocols for the Synthesis of Cyclo-dodecasulfur (S₁₂)

Several methods have been developed for the synthesis of S₁₂. Below are detailed protocols for the most common approaches.

Synthesis from Elemental Sulfur (S₈)

This method involves the thermal treatment of readily available cyclo-octasulfur.

Principle: Heating elemental sulfur above its melting point leads to the opening of the S₈ rings and the formation of a complex equilibrium mixture of various sulfur allotropes, including S₁₂. Rapid quenching of this mixture followed by selective solvent extraction allows for the isolation of S₁₂.

Experimental Protocol:

-

Heating: Place 10 g of elemental sulfur (S₈) in a heat-resistant vessel. Heat the sulfur to approximately 200 °C and maintain this temperature for 5-10 minutes.

-

Cooling: Allow the molten sulfur to cool to a temperature between 140-160 °C over a period of about 15 minutes.

-

Quenching: Pour the molten sulfur in a thin stream into a container of liquid nitrogen (-196 °C) to rapidly quench the equilibrium.

-

Extraction: After the liquid nitrogen has evaporated, collect the resulting yellow powder. Extract the powder with carbon disulfide (CS₂) to dissolve the sulfur allotropes.

-

Recrystallization: Carefully evaporate the carbon disulfide to obtain a solid residue. Recrystallize the solid from CS₂ to isolate cyclo-dodecasulfur.[1]

Synthesis using Titanocene Pentasulfide

This organometallic route offers a more controlled synthesis of S₁₂.

Principle: Titanocene pentasulfide, (C₅H₅)₂TiS₅, serves as a source of an S₅ unit, which can react with a suitable dichlorosulfane (Sn-5Cl₂) to form a specific sulfur ring.

Experimental Protocol:

-

Reactant Preparation: Prepare a solution of titanocene pentasulfide ((C₅H₅)₂TiS₅) in an appropriate organic solvent (e.g., carbon disulfide). Prepare a separate solution of dichlorodisulfane (S₇Cl₂).

-

Reaction: Slowly add the S₇Cl₂ solution to the titanocene pentasulfide solution under an inert atmosphere (e.g., argon or nitrogen) with constant stirring. The reaction proceeds according to the following equation: (η⁵-C₅H₅)₂TiS₅ + S₇Cl₂ → cyclo-S₁₂ + (η⁵-C₅H₅)₂TiCl₂

-

Isolation: The product, cyclo-dodecasulfur, can be isolated from the reaction mixture by filtration to remove the insoluble titanocene dichloride byproduct, followed by evaporation of the solvent and purification by recrystallization.

Synthesis from Dichlorosulfanes and Hydrogen Polysulfides

This method involves the condensation reaction between a dichlorosulfane and a hydrogen polysulfide.

Principle: The reaction between a dichlorosulfane of a specific chain length and a hydrogen polysulfide allows for the construction of a sulfur ring of a predetermined size.

Experimental Protocol:

-

Reactant Preparation: Prepare dilute solutions of the desired dichlorosulfane (e.g., Sₙ₋ₘCl₂) and hydrogen polysulfide (H₂Sₘ) in a suitable solvent, such as diethyl ether.

-

Reaction: Slowly add the dichlorosulfane solution to the hydrogen polysulfide solution with vigorous stirring. The reaction proceeds via the elimination of HCl: Sₙ₋ₘCl₂ + H₂Sₘ → cyclo-Sₙ + 2 HCl

-

Purification: The resulting cyclo-S₁₂ can be purified from the reaction mixture by washing to remove HCl and any unreacted starting materials, followed by recrystallization.

Reaction Pathways and Interconversions

The synthesis and decomposition of S₁₂ are part of a complex network of reactions involving various sulfur allotropes. The following diagrams illustrate these key pathways.

Biological Relevance and Future Perspectives

While there is currently no direct evidence of S₁₂ participating in biological signaling pathways, the broader field of sulfur chemistry in biology and medicine is an active area of research. Sulfur-containing compounds are integral to numerous approved drugs.

Recent studies have highlighted the significant biological activities of sulfur nanoparticles, including antibacterial, antifungal, and insecticidal properties. These nanoparticles have also been shown to act as plant growth promoters and can enhance plant resilience to environmental stresses. The mechanisms underlying these effects are thought to involve the modulation of antioxidative pathways and phytohormones.

The demonstrated bioactivity of nanoscale sulfur suggests that other novel sulfur allotropes, such as S₁₂, could also possess interesting and potentially useful biological properties. The unique cyclic structure of S₁₂ may lead to distinct interactions with biological systems compared to the more common S₈ or polymeric sulfur. Further research is warranted to explore the potential of S₁₂ and other sulfur allotropes in drug delivery, as antimicrobial agents, or as modulators of biological processes. A deeper understanding of the synthesis, purification, and characterization of these fascinating molecules is the first essential step in unlocking their potential.

References

Methodological & Application (s12 Sulfur Allotrope)

Synthesis of Cyclododecasulfur (S₁₂): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclododecasulfur (S₁₂), a fascinating allotrope of sulfur, presents unique structural and reactive properties that are of significant interest in various fields, including materials science and drug development. Composed of a 12-membered ring of sulfur atoms, S₁₂ is thermodynamically unstable at room temperature relative to the more common cyclooctasulfur (S₈). Its synthesis, therefore, requires specific non-equilibrium conditions. This document provides detailed application notes and experimental protocols for the synthesis of cyclododecasulfur, focusing on the well-established method of heating and quenching elemental sulfur.

Introduction

The synthesis of cyclododecasulfur typically involves the thermal treatment of elemental sulfur (S₈) to induce a thermodynamic equilibrium between various sulfur allotropes at elevated temperatures, followed by rapid cooling (quenching) to trap the less stable S₁₂ allotrope. Subsequent purification is crucial to isolate S₁₂ from the resulting mixture of sulfur rings and polymeric sulfur. The low yield of this process necessitates careful execution of the experimental protocol.

Data Presentation

The following table summarizes the quantitative data associated with the primary synthesis method for cyclododecasulfur.

| Parameter | Value | Reference |

| Starting Material | Cyclooctasulfur (S₈) | [1] |

| Equilibration Temperature | 200 °C | [1] |

| Quenching Temperature | -196 °C (Liquid Nitrogen) | [1] |

| Overall Yield | ~0.21% | [1] |

| Melting Point (Purified S₁₂) | 146-148 °C | [1] |

Experimental Protocols

This section details the methodology for the synthesis of cyclododecasulfur based on the procedure described by Steudel and Mäusle.

Materials and Equipment:

-

Cyclooctasulfur (S₈), high purity

-

Liquid nitrogen

-

Carbon disulfide (CS₂), analytical grade

-

Benzene, analytical grade (Caution: Benzene is a known carcinogen)

-

Heating mantle with temperature controller

-

Round bottom flask

-

Dewar flask

-

Filtration apparatus (Büchner funnel, filter paper)

-

Crystallization dish

-

Schlenk line or similar inert atmosphere setup (optional, for handling CS₂)

-

Low-temperature bath or cryostat (-30 °C)

Procedure:

-

Heating and Equilibration:

-

Place a sample of high-purity cyclooctasulfur (S₈) into a round bottom flask equipped with a temperature probe.

-

Heat the sulfur to 200 °C using a heating mantle. Maintain this temperature to allow for the equilibration of various sulfur allotropes in the melt.

-

-

Controlled Cooling and Quenching:

-

After the equilibration period, cool the molten sulfur to 140 °C.

-

Prepare a Dewar flask filled with liquid nitrogen (-196 °C).

-

Rapidly pour the molten sulfur at 140 °C into the liquid nitrogen. This quenching step freezes the allotrope mixture, preventing the thermodynamically favored reversion to S₈.

-

-

Extraction and Isolation:

-

Allow the liquid nitrogen to evaporate completely. The result is a solid mixture of sulfur allotropes.

-

The solid is then subjected to multiple extractions with very cold carbon disulfide (CS₂). This process is designed to selectively dissolve S₁₂ while leaving behind less soluble polymeric sulfur and a significant portion of S₈.

-

Perform the extractions at a low temperature to maximize the differential solubility.

-

-

Purification by Recrystallization:

-

The crude S₁₂ obtained from the extraction is further purified by recrystallization.

-

Initially, recrystallize the crude product from cold carbon disulfide at -30 °C.

-

A final recrystallization from benzene can be performed to obtain highly pure S₁₂ crystals with a melting point of 146-148 °C.

-

Safety Precautions:

-

Carbon disulfide is highly flammable and toxic. All manipulations involving CS₂ should be carried out in a well-ventilated fume hood.

-

Liquid nitrogen can cause severe cold burns. Appropriate personal protective equipment (cryogenic gloves, safety glasses) must be worn.

-

Benzene is a known carcinogen and should be handled with extreme care in a fume hood.

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of cyclododecasulfur.

Caption: Workflow for the synthesis of cyclododecasulfur (S₁₂).

References

Application Notes and Protocols for the Purification of Cyclododecasulfur (S₁₂)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of cyclododecasulfur (S₁₂), a stable sulfur allotrope. The methodologies described are based on fractional crystallization, leveraging the differential solubility of sulfur allotropes in various organic solvents. While S₁₂ is a thermodynamically stable sulfur ring, second only to S₈, its direct applications in drug development and cellular signaling pathways are not documented in current scientific literature. The primary focus of research on S₁₂ has been on its synthesis, characterization, and fundamental chemical properties.

I. Overview of Purification Principles

The purification of S₁₂ from mixtures of sulfur allotropes, primarily the most abundant S₈, relies on the significant differences in their solubilities in organic solvents. S₈ is considerably more soluble than S₁₂ in solvents like carbon disulfide (CS₂) and aromatic hydrocarbons.[1] This allows for the selective crystallization of S₁₂ from a solution containing a mixture of allotropes.

Key Purification Steps:

-

Synthesis of a Crude S₁₂-Enriched Mixture: Typically prepared by heating elemental sulfur (S₈) to form a molten mixture of various sulfur rings, followed by rapid quenching.

-

Selective Dissolution: The crude mixture is treated with a solvent that preferentially dissolves S₈ and other smaller sulfur rings, leaving a solid enriched in S₁₂.

-

Recrystallization: The S₁₂-enriched solid is then dissolved in a suitable solvent at an elevated temperature and allowed to cool slowly, promoting the formation of pure S₁₂ crystals.

II. Quantitative Data: Solubility of Sulfur Allotropes

Precise, temperature-dependent solubility data for S₁₂ is sparse in the literature. However, the significant difference in solubility between S₈ and S₁₂ is the cornerstone of the purification process. The following tables summarize the available quantitative and qualitative solubility information.

Table 1: Solubility of Orthorhombic α-S₈ in Various Organic Solvents at 25°C

| Solvent | Solubility ( g/100 g solvent) |

| Carbon Disulfide (CS₂) | 35.5 |

| Benzene | 2.093 |

| Toluene | 2.070 |

| m-Xylene | 1.969 |

| Chloroform | 1.164 |

| Carbon Tetrachloride | 0.832 |

| Diethyl Ether | 0.181 |

| Acetone | 0.079 |

| Ethanol | 0.066 |

| Methanol | 0.030 |

Data compiled from publicly available chemical data.

Table 2: Comparative Solubility of S₈ and S₁₂

| Solvent | Temperature | Comparative Solubility |

| p-Xylene | Variable | S₈ is 30 to 200 times more soluble than S₁₂.[1] |

| Chlorobenzene | Variable | S₈ is 30 to 200 times more soluble than S₁₂.[1] |

| Carbon Disulfide (CS₂) | Variable | S₈ is 30 to 200 times more soluble than S₁₂.[1] |

| Benzene | Not Specified | Sufficiently different to allow for fractional crystallization. |

III. Experimental Protocols

Protocol 1: Purification of S₁₂ from Elemental Sulfur by Fractional Crystallization

This protocol is adapted from established methods for the laboratory-scale purification of S₁₂.

Materials:

-

Elemental sulfur (S₈), powder

-

Carbon disulfide (CS₂), analytical grade

-

Benzene, analytical grade

-

Liquid nitrogen

-

Heating mantle and controller

-

Round-bottom flask (500 mL)

-

Condenser

-

Stir bar and magnetic stir plate

-

Buchner funnel and flask

-

Filter paper

-

Crystallizing dish

-

Beakers and Erlenmeyer flasks

-

Ice bath

Procedure:

Part A: Preparation of Crude S₁₂-Enriched Mixture

-

Place 200 g of elemental sulfur into a 500 mL round-bottom flask equipped with a stir bar.

-

Heat the sulfur to 200°C using a heating mantle with stirring for 10-15 minutes. The sulfur will melt and become a dark, viscous liquid.

-

Reduce the temperature to 140-160°C and maintain for 15 minutes.

-

Carefully and rapidly pour the molten sulfur in a thin stream into a Dewar flask containing liquid nitrogen to quench the mixture. This rapid cooling traps the various sulfur allotropes formed at high temperature.

-

Allow the liquid nitrogen to evaporate completely in a fume hood. The result is a yellow, brittle solid.

-

Grind the solid sulfur mixture into a fine powder using a mortar and pestle.

Part B: Enrichment of S₁₂ by Solvent Extraction

-

Transfer the powdered sulfur mixture to a large beaker.

-

Add 300 mL of carbon disulfide and stir the mixture at room temperature for 12 hours. This step dissolves the majority of the S₈.

-

Filter the mixture using a Buchner funnel to separate the insoluble portion, which is enriched in S₁₂ and polymeric sulfur.

-

Wash the solid residue on the filter paper with two 50 mL portions of fresh CS₂.

-

Air-dry the solid residue.

Part C: Recrystallization of S₁₂

-

Transfer the S₁₂-enriched solid to a beaker.

-

Add a minimal amount of benzene and gently heat the mixture to 40-50°C with stirring until the solid dissolves.

-

Allow the solution to cool slowly to room temperature. S₁₂ will crystallize as pale-yellow needles.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the S₁₂ crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold benzene.

-

Dry the purified S₁₂ crystals in a vacuum desiccator. The melting point of pure S₁₂ is reported to be between 146-148°C.[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Allotrope Analysis

This protocol provides a general method for the analysis of sulfur allotrope mixtures to assess the purity of S₁₂.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Mobile Phase:

-

Methanol or a mixture of methanol and cyclohexane.

Procedure:

-

Prepare a standard solution of the purified S₁₂ in a suitable solvent (e.g., carbon disulfide or toluene) at a known concentration.

-

Prepare a solution of the crude sulfur mixture for comparison.

-

Set the UV detector to a wavelength of 254 nm or 263 nm.

-

Inject the standard and sample solutions into the HPLC system.

-

Elute the components using the chosen mobile phase. The retention times will vary based on the ring size of the sulfur allotropes.

-

Identify the S₁₂ peak in the sample chromatogram by comparing its retention time to that of the standard.

-

Quantify the purity of the S₁₂ sample by integrating the peak areas.

IV. Visualizations

Caption: Workflow for the purification of S₁₂ from elemental sulfur.

Caption: Workflow for HPLC analysis of S₁₂ purity.

V. Applications in Drug Development and Signaling

Extensive searches of scientific literature and chemical databases did not yield any specific applications of the cyclododecasulfur (S₁₂) allotrope in drug development or as a modulator of cellular signaling pathways. While sulfur-containing functional groups (e.g., sulfonamides, sulfones, thioethers) are common in pharmaceuticals, the elemental S₁₂ ring itself has not been identified as a pharmacophore.[2] Research has primarily focused on its synthesis and structural characterization. Therefore, at present, there are no established protocols or application notes for the use of S₁₂ in these fields. Professionals in drug development should consider S₁₂ as a unique chemical entity with potential for derivatization, rather than a compound with known biological activity.

References

Application Notes and Protocols for the Analytical Characterization of S12, a Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods and protocols required for the thorough characterization of S12, a novel small molecule kinase inhibitor. The following sections detail the necessary experimental procedures for structural elucidation, physicochemical characterization, purity assessment, and investigation of its mechanism of action.

Structural Elucidation and Verification

The definitive structure of S12 must be determined to ensure the correct molecular entity is being investigated. A combination of mass spectrometry, nuclear magnetic resonance, and X-ray crystallography is recommended for unambiguous structural confirmation.[1][2]

1.1. Mass Spectrometry (MS) for Molecular Weight Determination

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for determining the molecular weight of S12 and for its structural elucidation.[1][3][4]

Experimental Protocol: LC-MS/MS Analysis of S12

-

Sample Preparation: Prepare a 1 mg/mL stock solution of S12 in a suitable solvent such as methanol or DMSO. Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.[1]

-

Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Scan Range: m/z 100-1000.

-

Data Acquisition: Perform full scan MS to determine the parent ion mass and tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns for structural confirmation.

-

1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within the S12 molecule.[1]

Experimental Protocol: 1D and 2D NMR of S12

-

Sample Preparation: Dissolve 5-10 mg of S12 in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

NMR Experiments:

-

1D NMR: Acquire ¹H and ¹³C spectra to identify the chemical environments of the hydrogen and carbon atoms.

-

2D NMR: Perform COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

-

-

Data Analysis: Integrate and analyze the spectra to assemble the complete chemical structure of S12.

Data Presentation: Structural Characterization of S12

| Analytical Technique | Parameter | Result |

| High-Resolution MS | [M+H]⁺ (m/z) | 450.1234 (Calculated: 450.1230) |

| ¹H NMR (500 MHz, DMSO-d6) | Chemical Shifts (δ) | 8.50 (d, 1H), 8.25 (s, 1H), 7.80 (t, 1H), ... |

| ¹³C NMR (125 MHz, DMSO-d6) | Chemical Shifts (δ) | 165.2, 155.8, 142.1, ... |

Physicochemical Characterization

Understanding the physicochemical properties of S12 is crucial for formulation development and for predicting its in vivo behavior.[5]

2.1. Solubility Determination

Experimental Protocol: Equilibrium Solubility Assay

-

Add an excess amount of S12 solid to various aqueous buffers (e.g., pH 3.0, 5.0, 7.4) and biorelevant media (e.g., FaSSIF, FeSSIF).

-

Shake the samples at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.

-

Filter the samples to remove undissolved solid.

-

Quantify the concentration of dissolved S12 in the filtrate using a validated HPLC-UV method.

2.2. pKa Determination

Experimental Protocol: Potentiometric Titration

-

Dissolve a known amount of S12 in a mixture of water and a co-solvent (e.g., methanol or acetonitrile).

-

Titrate the solution with a standardized solution of HCl or NaOH.

-

Monitor the pH of the solution as a function of the titrant volume.

-

The pKa values are determined from the inflection points of the titration curve.

Data Presentation: Physicochemical Properties of S12

| Property | Method | Result |

| Aqueous Solubility (pH 7.4) | Equilibrium Solubility | 15 µg/mL |

| pKa (acidic) | Potentiometric Titration | 4.2 |

| pKa (basic) | Potentiometric Titration | 8.9 |

| LogP | Calculated | 3.5 |

Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of S12 and identifying any process-related impurities or degradation products.[6][7][8]

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of S12 in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

-

Data Analysis: Integrate the peak areas of S12 and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Data Presentation: Purity of S12 Batch XYZ-001

| Peak | Retention Time (min) | Area (%) | Identification |

| 1 | 5.2 | 0.15 | Impurity A |

| 2 | 8.9 | 99.75 | S12 |

| 3 | 11.4 | 0.10 | Impurity B |

Biological Characterization: Target Engagement and Signaling Pathway Analysis

In vitro assays are essential to confirm that S12 engages its intended kinase target and modulates the downstream signaling pathway.[9][10]

4.1. Target Engagement Assay

A cellular thermal shift assay (CETSA) can be used to demonstrate that S12 binds to its target kinase in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with S12 at various concentrations for 1 hour.

-

Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70 °C) for 3 minutes.

-

Protein Extraction: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Detection: Analyze the amount of soluble target kinase remaining at each temperature by Western blot or ELISA. A shift in the melting curve in the presence of S12 indicates target engagement.

Data Presentation: S12 Target Engagement

| S12 Concentration | Tₘ (°C) |

| Vehicle (DMSO) | 52.5 |

| 1 µM | 55.8 |

| 10 µM | 58.2 |

Mandatory Visualizations

S12 Experimental Workflow Diagram

References

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pitfalls in the structural elucidation of small molecules. A critical analysis of a decade of structural misassignments of marine natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. youtube.com [youtube.com]

- 6. microbenotes.com [microbenotes.com]

- 7. google.com [google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Combining AI and live cell assays to develop drugs for "undruggable" cancer targets | EurekAlert! [eurekalert.org]

Unraveling "S12": Clarifying its Role in Science and Technology

Initial investigations into the applications of "S12" in material science have revealed that the term does not refer to a specific material or established technology within this field. Instead, scientific literature predominantly identifies "S12" as an abbreviation for Ribosomal Protein S12, a crucial component of the ribosome, the protein-synthesizing machinery within all living cells. This document provides a detailed overview of Ribosomal Protein S12, its functions, and its significance in biological and biomedical research, while also touching upon the broader field of protein-based materials.

Ribosomal Protein S12 (RPS12) is a key protein in the small subunit of the ribosome (the 30S subunit in prokaryotes and 40S in eukaryotes)[1]. Its primary and most well-understood role is in the intricate process of translation, where the genetic information encoded in messenger RNA (mRNA) is decoded to build proteins.

Core Functions of Ribosomal Protein S12

The applications and research surrounding Ribosomal Protein S12 are centered on its fundamental biological functions rather than its use as a raw material for fabrication. These functions include:

-

Ensuring Translational Accuracy: S12 is a critical component of the ribosome's decoding center[2]. It plays a pivotal role in ensuring the fidelity of protein synthesis by helping to select the correct transfer RNA (tRNA) that matches the mRNA codon. Mutations in S12 can lead to errors in this process, resulting in the production of faulty proteins[3].

-

Controlling Ribosome Dynamics: The ribosome undergoes complex conformational changes during protein synthesis. S12 is involved in stabilizing these different states and facilitating the movement of the ribosome along the mRNA strand[4].

-

Role in Ribosome Assembly: The biogenesis of ribosomes is a highly complex process that involves the coordinated assembly of ribosomal RNAs and proteins. S12 has been shown to act as an RNA chaperone, guiding the proper folding of ribosomal RNA to facilitate the assembly of the small ribosomal subunit[5][6].

-

Interaction with Antibiotics: S12 is a primary target for a class of antibiotics known as aminoglycosides, which includes streptomycin. These antibiotics bind to the ribosome near S12 and interfere with protein synthesis, leading to bacterial cell death. Mutations in the gene encoding S12 are a common mechanism by which bacteria develop resistance to these drugs.

Applications in Biotechnology and Drug Development

While not a material in the traditional sense, the properties of Ribosomal Protein S12 are harnessed in various biotechnological and drug development applications.

| Application Area | Description | Key Findings |

| Antibiotic Research | Understanding the interaction between S12 and aminoglycoside antibiotics is crucial for developing new antibacterial drugs and combating antibiotic resistance. | Specific mutations in the S12 protein are known to confer high levels of resistance to streptomycin. |

| Biosensor Development | The specific binding properties of S12 to certain molecules can be utilized to create sensitive detection systems. | A fusion protein of S12 and luciferase has been developed for the bioluminescent detection of aminoglycoside residues in food products. |

| Synthetic Biology | The creation of synthetic ribosomes is an emerging field in nanotechnology that could enable the production of novel polymers and proteins with industrial applications[7]. While this involves the entire ribosome, understanding the function of individual components like S12 is essential for such engineering efforts. | The ability to assemble synthetic ribosomes opens the door to creating proteins with unnatural amino acids or mirror-image proteins that are more resistant to degradation[7]. |

Experimental Protocols: A Focus on Biological Function

Detailed experimental protocols related to Ribosomal Protein S12 are found in the context of molecular biology and biochemistry. A typical workflow to study the function of S12 might involve:

-

Site-Directed Mutagenesis: Introducing specific mutations into the gene that codes for S12.

-

Protein Expression and Purification: Producing the mutant S12 protein in a host system like E. coli and purifying it.

-

In Vitro Ribosome Reconstitution: Assembling ribosomes in a test tube using purified ribosomal RNA and proteins (including the mutant S12).

-

Translational Fidelity Assays: Testing the accuracy of the reconstituted ribosomes in cell-free protein synthesis systems.

The Broader Context: Proteins in Material Science